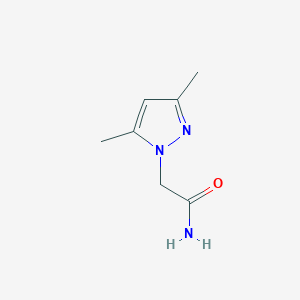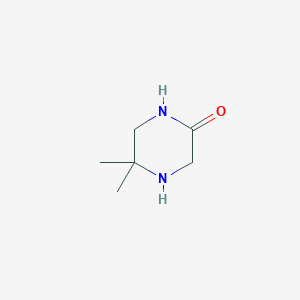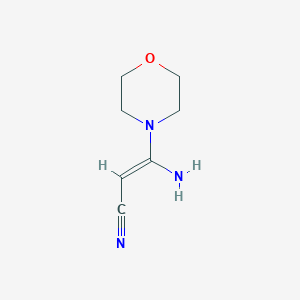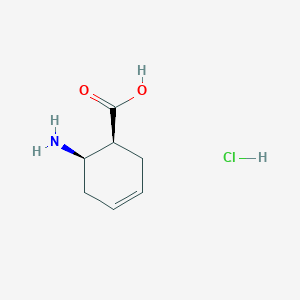
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Descripción general
Descripción
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a chemical compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones were synthesized under mild and greener reaction conditions . The reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones with hydroxylamine hydrochloride led to the formation of new compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been established using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectrometry . X-ray crystallography has also been used to determine the structure of related compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones with hydroxylamine hydrochloride resulted in the formation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the molecular weight of a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, is 173.22 g/mol .Aplicaciones Científicas De Investigación
- Antifungal Agents : Researchers have explored the potential of this compound as an antifungal agent. Its structural features make it a candidate for inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme targeted by clinically used azole antifungals .
- Anti-Inflammatory Properties : The pyrazole moiety in 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine suggests anti-inflammatory activity, which could be relevant for drug development .
- Ligand for Transition Metal Complexes : The pyridine ring in this compound can serve as a ligand for transition metal complexes. Researchers have investigated its coordination chemistry and catalytic applications .
Medicinal Chemistry and Drug Development
Coordination Chemistry and Catalysis
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been used in drug design due to their varied biological activities, such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
Mode of Action
For instance, some pyrazole derivatives have shown potent anti-proliferative activity in certain cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight is 17322 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Some pyrazole derivatives have been shown to induce cell cycle arrest, suggesting potential effectiveness in treating certain types of cancer .
Action Environment
Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of some pyrazole derivatives .
Safety and Hazards
The safety and hazards associated with similar compounds are typically provided in their respective Material Safety Data Sheets (MSDS). For instance, a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H315, H319, and H335 .
Direcciones Futuras
The future directions in the research of similar compounds could involve the synthesis of new derivatives and the exploration of their biological activities. For instance, the synthesis and biological evaluation of some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones have been reported, and these compounds showed promising antibacterial, DNA photocleavage, and anticancer activities .
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(2)10(9-5)4-7(8)11/h3H,4H2,1-2H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFUNSQFDXRKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B3038181.png)


![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/structure/B3038187.png)
![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)

